molecular formula C13H9NO4 B3222729 4-Nitrobiphenyl-3-carboxylic acid CAS No. 1214380-92-3

4-Nitrobiphenyl-3-carboxylic acid

Cat. No.: B3222729
CAS No.: 1214380-92-3
M. Wt: 243.21 g/mol
InChI Key: ZERXIRIWCOSJPR-UHFFFAOYSA-N
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Description

Importance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science

The biphenyl scaffold, which consists of two benzene (B151609) rings linked by a single bond, is a privileged structure in chemistry. These frameworks are widespread in biologically significant natural products, numerous therapeutic agents, and are considered a crucial class of ligands and organocatalysts. mdpi.comnih.gov Their presence is noted in various medicinally active compounds and marketed drugs. rsc.org The development of efficient methods to synthesize these biaryl compounds has been a major focus for chemists. mdpi.comresearchgate.net

In materials science, biphenyl structures are integral to the development of advanced materials. mdpi.com For example, they are used in the creation of liquid crystals and are foundational in designing molecular scaffolds for creating multifunctional molecules. researchgate.netmdpi.com These scaffolds provide a three-dimensional framework that allows for the precise arrangement of functional components, which is critical in fields like tissue engineering and drug delivery. numberanalytics.com The rigidity and defined geometry of the biphenyl unit make it an ideal building block for constructing complex molecular architectures. mdpi.com

Contextualization of 4-Nitrobiphenyl-3-carboxylic Acid within the Biphenylcarboxylic Acid Class

This compound belongs to the larger family of biphenylcarboxylic acids, which are biphenyls substituted with one or more carboxyl groups (-COOH). The position of the carboxylic acid and other substituents on the two phenyl rings significantly influences the molecule's properties. For instance, 4-Biphenylcarboxylic acid is a well-studied compound used as an intermediate in the synthesis of pharmaceuticals and as a reagent in analytical chemistry. guidechem.comchemicalbook.com Similarly, 2-Biphenylcarboxylic acid is utilized in the preparation of neuropeptide FF receptor antagonists. chemicalbook.com

The subject of this article, this compound, is distinguished by the specific arrangement of its functional groups: a nitro group (-NO2) at the 4'-position and a carboxylic acid group at the 3-position. This particular substitution pattern differentiates it from other isomers, such as 4'-Nitrobiphenyl-4-carboxylic acid, and dictates its unique electronic and chemical properties. nih.govvwr.com

Academic Research Landscape and Significance of the Nitro and Carboxylic Acid Functionalities

Functional groups are specific arrangements of atoms within molecules that determine their characteristic chemical reactions and properties. solubilityofthings.comlumenlearning.com The two functional groups in this compound, the carboxylic acid and the nitro group, are of great significance in organic chemistry.

The carboxylic acid group (-COOH) is a defining feature of organic acids. solubilityofthings.com This group is acidic because it can readily donate a proton. libretexts.org In medicinal chemistry, the carboxylic acid moiety is found in hundreds of drugs, where it often plays a key role in the molecule's ability to bind to its biological target. nih.govresearchgate.net It also tends to increase a molecule's water solubility, which can be crucial for its biological activity. wiley-vch.de The carboxylic acid group serves as a versatile handle for further chemical modifications, such as esterification or amidation, allowing for the synthesis of a wide range of derivatives. guidechem.com

The nitro group (-NO2) is strongly electron-withdrawing. masterorganicchemistry.com Its presence on an aromatic ring influences the molecule's reactivity and electronic properties. ontosight.ai In the context of biphenyls, a nitro group can be a precursor to an amino group (-NH2) through reduction, which is a key step in the synthesis of many dyes, pharmaceuticals, and other complex organic molecules. prepchem.com The synthesis of various nitrobiphenyl derivatives, often via cross-coupling reactions, is a subject of ongoing research. rsc.org

The combination of both a nitro and a carboxylic acid group on a biphenyl scaffold, as seen in this compound, creates a molecule with distinct acidic and electronic characteristics, making it a potentially valuable intermediate in organic synthesis. ontosight.ai

Chemical Data for this compound

PropertyValue
IUPAC Name 3-(4-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.22 g/mol
CAS Number 74319-74-7
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N+[O-]
InChI Key ZWQRSJSVYWEXHN-UHFFFAOYSA-N

Data sourced from PubChem. nih.govuni.lu

Properties

IUPAC Name

2-nitro-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-8-10(6-7-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXIRIWCOSJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274913
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214380-92-3
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214380-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 4 Nitrobiphenyl 3 Carboxylic Acid

Other Annulation and Ring-Closing Approaches

Beyond direct cyclization reactions, the bifunctional nature of 4-nitrobiphenyl-3-carboxylic acid, possessing both a nitro and a carboxylic acid group on a biphenyl (B1667301) framework, allows for a variety of other annulation and ring-closing strategies. These methods often involve a preliminary transformation of one or both functional groups to facilitate the formation of new fused ring systems. A predominant strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular condensation with the carboxylic acid moiety to form lactams, specifically phenanthridinone derivatives.

A significant pathway for the derivatization of nitrobiphenyl systems is through reductive cyclization. The Cadogan reaction, for instance, is a well-established method for the synthesis of carbazoles from 2-nitrobiphenyls using trivalent phosphorus reagents like triphenylphosphine (B44618) or triethyl phosphite. acs.orgresearchgate.net This reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the adjacent phenyl ring. While traditionally applied to 2-nitrobiphenyls, the principles of reductive cyclization can be extended to other isomers, suggesting potential, albeit less direct, pathways for the cyclization of this compound. acs.org

A more direct and widely applicable annulation approach for this compound involves the initial reduction of the nitro group to form 4-aminobiphenyl-3-carboxylic acid. This intermediate is primed for intramolecular cyclization. The resulting amino acid can undergo condensation between the newly formed amino group and the existing carboxylic acid group to yield a seven-membered lactam, a dibenzo[b,d]azepin-6-one. This type of intramolecular amidation is a fundamental transformation in organic synthesis and can be promoted by coupling agents or thermal conditions. nih.govyoutube.com

Modern synthetic methodologies have also provided palladium-catalyzed routes to such fused systems. For instance, palladium(II)-catalyzed tandem cyclization reactions have been developed to construct dibenzo[b,d]azepine skeletons from appropriately substituted biphenyl precursors. rsc.orgrsc.org These advanced methods offer alternative strategies for the annulation of derivatives of this compound, expanding the range of accessible heterocyclic structures.

The synthesis of dibenzo[b,d]azepin-6-ones is of particular interest due to their presence in medicinally relevant molecules. researchgate.netwikipedia.org Research into the synthesis of these structures has led to the development of various ring-closing strategies. One such approach involves the intramolecular Friedel-Crafts alkylation of an N-acyl-2-aminobiphenyl derivative, which can be conceptually related to the cyclization of derivatives of 4-aminobiphenyl-3-carboxylic acid. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

The precise molecular architecture of 4-Nitrobiphenyl-3-carboxylic acid is determined through a combination of high-resolution spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is fundamental in defining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For aromatic compounds like this compound, the protons on the two phenyl rings exhibit distinct chemical shifts and coupling patterns, which are influenced by the electron-withdrawing nitro group and the carboxylic acid group. Although specific spectral data for this compound is not readily available in the provided search results, data for related compounds like 4-Nitro-1,1'-biphenyl and various biphenyl (B1667301) carboxylic acids can be used for comparison. For instance, in 4-Nitro-1,1'-biphenyl, proton signals appear in the range of δ 7.39-8.33 ppm. rsc.org The presence of the carboxylic acid group in the 3-position is expected to further shift the signals of the adjacent protons downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the carbons bearing the nitro group, the carbons at the biphenyl linkage, and the remaining aromatic carbons. The ¹³C NMR spectrum of the related 4-Nitro-1,1'-biphenyl shows peaks at δ 124.14, 127.42, 127.83, 128.94, 129.18, 138.80, 147.10, and 147.66 ppm. rsc.orgchemicalbook.com The introduction of a carboxylic acid group would introduce a signal for the carboxyl carbon, typically above 165 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for Related Biphenyl Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
4-Nitro-1,1'-biphenyl 7.39-7.50 (m, 1H), 7.51 (d, 2H), 7.68 (d, 2H), 7.77 (d, 2H), 8.33 (d, 2H) 124.14, 127.42, 127.83, 128.94, 129.18, 138.80, 147.10, 147.66 rsc.orgchemicalbook.com
[1,1'-Biphenyl]-4-carboxylic acid 7.45 (t, 1H), 7.52 (t, 2H), 7.68 (d, 2H), 7.76 (d, 2H), 8.23 (d, 2H), 11.66 (br, 1H) 127.22, 127.36, 127.89, 128.33, 128.99, 130.78, 139.90, 146.56, 171.16 rsc.org
3-Nitro-1,1'-biphenyl 7.71-8.02 (m, 5H), 8.32-8.54 (m, 4H) 122.13, 123.32, 129.36, 130.30, 133.05, 139.33, 140.36, 148.93 rsc.org

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight and to gain structural insights through fragmentation analysis.

Accurate Mass: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition. The molecular formula for this compound is C₁₃H₉NO₄. uni.lu The predicted monoisotopic mass is 243.05316 Da. uni.lu

Fragmentation Analysis: In mass spectrometry, the molecule is ionized and fragmented. The fragmentation pattern is characteristic of the compound's structure. For carboxylic acids, common fragmentation pathways include the loss of OH (M-17) and COOH (M-45). libretexts.orgyoutube.com Aromatic compounds often show a prominent molecular ion peak. youtube.com For this compound, fragmentation would likely involve the loss of the nitro group (NO₂) and the carboxylic acid group (COOH), leading to characteristic fragment ions. Predicted collision cross-section values for different adducts of 4'-nitrobiphenyl-3-carboxylic acid have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for 4'-Nitrobiphenyl-3-carboxylic acid

Adduct m/z Predicted CCS (Ų) Reference
[M+H]⁺ 244.06044 150.1 uni.lu
[M+Na]⁺ 266.04238 156.7 uni.lu
[M-H]⁻ 242.04588 155.9 uni.lu
[M]⁺ 243.05261 148.1 uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation. For this compound, key expected absorptions include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and C-H and C=C stretching and bending vibrations of the aromatic rings. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the biphenyl backbone would be expected to produce strong Raman signals.

Solid-State Characterization Methods

The arrangement of molecules in the solid state and the thermal properties of this compound are investigated using the following methods.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal XRD: This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking of the biphenyl rings. While a specific crystal structure for this compound was not found in the search results, related structures like that of 2-cyanoguanidinophenytoin have been determined, revealing a monoclinic crystal system with a P2₁/c space group. nih.gov The crystal structure of a related compound, 4-(4-pyridyl)-biphenyl-4-carboxylic acid, has also been reported. researchgate.net

Powder XRD: This method is used to analyze the bulk crystalline form of a material, providing information on phase purity and crystal lattice parameters. It is a valuable tool for quality control and for studying phase transformations.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

DSC is a thermal analysis technique used to measure changes in physical properties as a function of temperature. For this compound, DSC would be used to determine its melting point, which is a key indicator of purity. It can also reveal other phase transitions, such as polymorphism (the existence of multiple crystalline forms), and provide information on the heat of fusion. While a specific DSC thermogram for this compound is not available, the melting points of related compounds like 4-Nitro-1,1'-biphenyl (113-115 °C) and [1,1'-Biphenyl]-4-carboxylic acid (220-222 °C) suggest a relatively high melting point for the title compound due to its rigid structure and potential for strong intermolecular interactions. rsc.org

Chromatographic Purity and Separation Techniques

Chromatography serves as a fundamental tool for the separation and analysis of chemical mixtures. The principle lies in the differential distribution of components between a stationary phase and a mobile phase. ijsrtjournal.com This differential interaction results in the separation of the mixture's constituents.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "this compound" and the separation of its isomers. The method's high resolution and sensitivity make it ideal for quantitative and qualitative analysis.

Purity Assessment:

HPLC is instrumental in determining the purity of "this compound" by separating it from any impurities or byproducts. A typical HPLC setup for a related compound, 4-nitrodiphenyl, utilizes a Supelco LC-8-DB column (25 cm × 4.6 mm i.d., 5 µm particle size). osha.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, for instance, in a 55:45 (v/v) ratio, with a flow rate of 1 mL/min. osha.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 305 nm for 4-nitrodiphenyl. osha.gov The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier. For 4-nitrodiphenyl, a retention time of 6.0 minutes has been reported under these conditions. osha.gov The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Isomer Separation:

The separation of isomers, which have the same molecular formula but different structural arrangements, is a critical application of HPLC. For biphenyl compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. The separation of cis- and trans-isomers of unsaturated fatty acid methyl esters, for example, has been successfully achieved using a C18 column and acetonitrile as the mobile phase. nih.gov This demonstrates the capability of RP-HPLC to resolve subtle structural differences, a principle that can be applied to separate potential positional isomers of "this compound," such as 3-Nitrobiphenyl-4-carboxylic acid. The differential interaction of these isomers with the C18 stationary phase, driven by slight differences in polarity and shape, allows for their effective separation.

Derivatization can also be employed to enhance separation and detection. For instance, carboxylic acids can be converted to their p-nitrobenzyl (PNB) esters to improve UV detectability. nih.gov This approach, while effective, requires careful consideration of potential interfering contaminants from the derivatizing agent. nih.gov Another derivatization strategy involves using 3-nitrophenylhydrazine (B1228671) to form hydrazones, which can be analyzed by LC-MS/MS, offering high sensitivity and specificity. nih.govresearchgate.net

Interactive Data Table: HPLC Parameters for Related Compounds

ParameterValueCompound
ColumnSupelco LC-8-DB, 5 µm, 25cm × 4.6mm i.d. osha.gov4-Nitrodiphenyl osha.gov
Mobile Phase55% Acetonitrile in water (v/v) osha.gov4-Nitrodiphenyl osha.gov
Flow Rate1 mL/min osha.gov4-Nitrodiphenyl osha.gov
UV Detector305 nm osha.gov4-Nitrodiphenyl osha.gov
Retention Time6.0 min osha.gov4-Nitrodiphenyl osha.gov
ColumnCOSMOSIL Cholester C18 or TSKgel ODS-100Z nih.govUnsaturated Fatty Acid Methyl Esters (cis/trans isomers) nih.gov
Mobile PhaseAcetonitrile nih.govUnsaturated Fatty Acid Methyl Esters (cis/trans isomers) nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster and more efficient separations compared to conventional HPLC. ijsrtjournal.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures, often around 15,000 psi. ijsrtjournal.com

The primary advantages of UPLC include reduced analysis times, sometimes by as much as 90% compared to HPLC, and decreased solvent consumption. ijsrtjournal.com This high-throughput capability is particularly beneficial in method development and quality control. ijsrtjournal.comlcms.cz For instance, an analysis that might take 30 minutes on an HPLC system could potentially be completed in 5-10 minutes with UPLC, while maintaining or even improving resolution. ijsrtjournal.com

In the context of "this compound," UPLC can be applied for rapid purity checks and for the analysis of complex mixtures containing the compound. The selection of the appropriate column chemistry is crucial for achieving optimal separation. lcms.cz For carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be coupled with UPLC-MS/MS analysis. This approach has proven effective for the sensitive and reliable analysis of various carboxylic acids in biological matrices. nih.gov The choice of 3-NPH is advantageous as its derivatives often exhibit better detection sensitivities compared to those formed with 2-NPH or 4-NPH. nih.gov

Interactive Data Table: Comparison of HPLC and UPLC

CharacteristicHPLCUPLC
Particle Size3, 5, 10 µm waters.com< 2 µm ijsrtjournal.com
Operating PressureLowerHigher (up to 15,000 psi) ijsrtjournal.com
Analysis TimeLonger ijsrtjournal.comShorter (up to 90% reduction) ijsrtjournal.com
Solvent ConsumptionHigher ijsrtjournal.comLower ijsrtjournal.com
ResolutionGoodHigh ijsrtjournal.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessments. libretexts.orgresearchgate.net It is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net

Reaction Monitoring:

TLC is an invaluable tool for tracking the conversion of reactants to products. libretexts.org To monitor a reaction producing "this compound," small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. youtube.com Reference spots of the starting materials and, if available, the pure product are also applied. youtube.com After developing the plate in an appropriate solvent system, the disappearance of the reactant spots and the appearance and intensification of the product spot can be observed, often under UV light. libretexts.orgyoutube.com This allows for a qualitative assessment of the reaction's progression towards completion. youtube.com

Purity Evaluation:

TLC provides a quick indication of a sample's purity. libretexts.orgresearchgate.net A pure sample of "this compound" should ideally appear as a single spot on the TLC plate. researchgate.net The presence of multiple spots suggests the presence of impurities. libretexts.org However, it is important to note that a single spot does not definitively guarantee purity, as some impurities may not be resolved or may not be visible under the detection method used.

For carboxylic acids, "tailing" of the spot is a common phenomenon on silica gel plates due to the strong interaction between the acidic carboxyl group and the slightly acidic silica gel. researchgate.net This can be mitigated by adding a small amount of a volatile acid, such as formic or acetic acid (around 0.1-1%), to the developing solvent. researchgate.net This suppresses the ionization of the carboxylic acid, leading to a more compact and well-defined spot. researchgate.net

Visualization:

After development, the separated spots on the TLC plate are visualized. For aromatic compounds like "this compound," visualization is often achieved by exposing the plate to UV light (254 nm), where the compound will appear as a dark spot against a fluorescent background. Various chemical staining reagents can also be used for visualization. For acidic compounds, a bromocresol green spray reagent can be used, which reveals acids as yellow spots on a blue or green background. illinois.edu Another general-purpose visualizing agent is potassium permanganate, which reacts with many organic compounds to produce yellowish spots on a purple background. illinois.edu

Interactive Data Table: Common TLC Visualization Reagents for Carboxylic Acids

ReagentPreparationVisualization
UV Light (254 nm)N/ADark spots on a fluorescent background for UV-active compounds.
Bromocresol Green40 mg in 100 mL ethanol, with 0.1N NaOH added until blue. illinois.eduYellow spots on a green/blue background for acidic compounds. illinois.edu
Potassium Permanganate1.5 g KMnO₄ in 100 mL 1M NaOH. illinois.eduYellowish spots on a dark purple background for oxidizable compounds. illinois.edu

Computational and Theoretical Investigations of 4 Nitrobiphenyl 3 Carboxylic Acid

Electronic Structure and Reactivity Studies

The electronic structure of a molecule governs its physical and chemical properties. For 4-Nitrobiphenyl-3-carboxylic acid, computational studies elucidate how the arrangement of its electrons influences its geometry, stability, and reactivity.

Quantum chemical calculations provide detailed information on the molecule's structural parameters and electronic properties. materialsciencejournal.org These theoretical findings are often used to support and interpret experimental data. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterDescriptionPredicted Value
C-C (ring)Average bond length within phenyl rings~1.39 Å
C-C (inter-ring)Bond length between the two phenyl rings~1.49 Å
C-N (nitro)Bond length of the carbon-nitrogen bond~1.48 Å
N-O (nitro)Average bond length of the nitrogen-oxygen bonds~1.22 Å
C-C (carboxyl)Bond length between the ring and carboxyl carbon~1.50 Å
C=O (carboxyl)Bond length of the carbonyl double bond~1.21 Å
C-O (carboxyl)Bond length of the carbon-hydroxyl oxygen bond~1.36 Å
Dihedral AngleTorsion angle between the two phenyl rings~35-45°

Note: The values presented are representative and based on typical results from DFT calculations for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. In this compound, the HOMO is expected to be delocalized primarily over the electron-rich biphenyl (B1667301) ring system, while the LUMO is likely concentrated on and around the electron-withdrawing 4-nitrophenyl moiety. materialsciencejournal.org The energy of these orbitals and the resulting gap can be reliably calculated using DFT. nih.govfrontiersin.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

OrbitalDescriptionPredicted Energy (eV)
HOMOHighest Occupied Molecular Orbital~ -7.0 to -6.5
LUMOLowest Unoccupied Molecular Orbital~ -3.5 to -3.0
ΔE (Gap)HOMO-LUMO Energy Gap~ 3.5 to 4.0

Note: These values are illustrative, based on typical DFT calculations for aromatic nitro compounds.

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govnih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy E(2) associated with these interactions, calculated via second-order perturbation theory, quantifies their strength. nih.gov

Table 3: Key NBO Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of NO₂π* (C-C) of Nitro-substituted ringHighπ-conjugation, electron delocalization
LP (O) of C=Oπ* (C-C) of Carboxyl-substituted ringModerateResonance stabilization
π (C=C) of Ring 1π* (C=C) of Ring 2ModerateInter-ring conjugation

Note: LP denotes a lone pair orbital. E(2) values are qualitative descriptors of interaction strength.

The Molecular Electrostatic Potential (MESP) surface provides a three-dimensional map of the charge distribution in a molecule. libretexts.org It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MESP is color-coded to represent different potential values: regions of negative potential (typically red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.netwolfram.com

In this compound, the MESP map would show the most negative potential localized around the oxygen atoms of both the nitro group and the carbonyl group of the carboxylic acid. researchgate.net These areas are the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and, to a lesser extent, the hydrogen atoms on the phenyl rings would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic attack. researchgate.net

Mechanistic Pathway Elucidation

Computational chemistry can also be used to explore the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products.

Understanding the kinetics and selectivity of a reaction requires mapping its potential energy surface. Transition state calculations, often performed using DFT, are used to locate the highest energy point along a reaction coordinate, known as the transition state (TS). youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. youtube.com The step with the highest activation energy is the rate-determining step. youtube.com

For reactions involving this compound, such as esterification or amidation at the carboxylic acid group, transition state calculations can elucidate the detailed mechanism. By comparing the activation energies for different potential pathways or for reactions at different sites (if applicable), chemists can predict reaction outcomes and selectivity. The Hammond postulate suggests that the structure of the transition state will more closely resemble the reactant, intermediate, or product that is closest to it in energy. youtube.com This principle helps in rationalizing the structure and stability of the transition state.

Table 4: Components of a Theoretical Reaction Coordinate Analysis

ComponentDescriptionSignificance
Reactant (R)The starting material(s) in their optimized geometry.The reference energy point (0 kcal/mol).
Intermediate (I)A local minimum on the reaction pathway. youtube.comA species that is formed and consumed during the reaction.
Transition State (TS)A local maximum on the reaction pathway. youtube.comRepresents the highest energy barrier to be overcome.
Product (P)The final molecule(s) in their optimized geometry.Determines the overall thermodynamics of the reaction (ΔH).
Activation Energy (Ea)The energy difference between the reactant and the highest transition state.Determines the reaction rate (kinetics). youtube.com

Solvent Effects on Reaction Energetics and Mechanisms

The influence of solvents on the energetics and mechanisms of reactions involving this compound would be a critical area of computational investigation. Theoretical studies would typically employ methods such as Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) approach.

Table 1: Hypothetical Solvent Effects on a Reaction Involving this compound

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)
Toluene2.425.0
Tetrahydrofuran (THF)7.522.5
Dichloromethane (DCM)8.921.0
Acetonitrile (B52724)36.618.5
Water80.117.0

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations would provide insights into the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscape Mapping

The biphenyl core of this compound allows for torsional rotation around the bond connecting the two phenyl rings. Additionally, the carboxylic acid group can exhibit different orientations. A conformational analysis would map the potential energy surface as a function of these key dihedral angles. This would identify the most stable (lowest energy) conformations and the energy barriers between them.

Such an analysis would reveal whether the molecule prefers a planar or a twisted conformation, which has significant implications for its packing in the solid state and its interaction with biological targets. The relative orientation of the nitro and carboxylic acid groups would also be determined.

Simulation of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations could be employed to study how multiple molecules of this compound interact with each other in condensed phases. These simulations would track the trajectories of atoms over time, governed by a force field that describes the intra- and intermolecular forces.

A key focus of such simulations would be the potential for self-assembly through hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers or larger aggregates. The simulations would also explore the role of π-π stacking interactions between the aromatic rings, which are common in biphenyl systems. Understanding these self-assembly motifs is crucial for predicting crystal structures and material properties.

Table 2: Key Intermolecular Interactions in Simulated this compound Aggregates

Interaction TypeFunctional Groups InvolvedTypical Energy Range (kcal/mol)
Hydrogen BondingCarboxylic Acid (O-H···O=C)-5 to -10
π-π StackingPhenyl Rings-2 to -5
Dipole-DipoleNitro Group (NO₂)-1 to -3

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Advanced Materials and Chemical Applications

Application as Building Blocks in Fine Chemical Synthesis

The strategic placement of the nitro and carboxylic acid groups on the biphenyl (B1667301) structure allows for a range of chemical modifications, making 4-nitrobiphenyl-3-carboxylic acid a versatile starting material for more intricate molecules. mdpi.com Biphenyl derivatives are integral to organic chemistry, forming the structural basis for many pharmaceuticals, agricultural chemicals, and materials for organic light-emitting diodes (OLEDs). ajgreenchem.com

Precursors for Complex Biphenyl Derivatives

This compound is a key intermediate in the production of more complex biphenyl derivatives. ontosight.airesearchgate.net The presence of the carboxylic acid and nitro groups provides reactive sites for further functionalization, enabling the synthesis of a wide array of substituted biphenyl compounds with tailored properties for applications in materials science and pharmaceutical development. ontosight.ai Processes have been developed for creating various biphenyl-2-carboxylic acid derivatives, highlighting the industrial relevance of such compounds. google.com

Synthesis of Biphenylylacetic Acids and Aminobiphenyls

The compound serves as a foundational molecule for the synthesis of substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. rsc.org The conversion of the nitro group to an amino group, for instance, yields aminobiphenyl derivatives which are themselves important intermediates in various chemical industries. nih.gov Similarly, the carboxylic acid moiety can be elaborated to produce biphenylylacetic acids. rsc.org

Intermediate for Pyrazolone (B3327878) Derivatives

While direct synthesis of pyrazolone derivatives from this compound is not extensively documented in the provided context, the related compound 4-nitro-1H-pyrazole-3-carboxylic acid is a known chemical entity. nih.gov The synthesis of pyrazolo[3,4-b]pyridine-3-carboxamide derivatives has been achieved through methods like aminocarbonylation, demonstrating the utility of related building blocks in creating complex heterocyclic systems. uc.pt

Role in Liquid Crystalline Systems

The rigid, rod-like structure of the biphenyl core in this compound and its derivatives is conducive to the formation of liquid crystalline phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, making them essential for display technologies and other advanced optical applications.

Synthesis and Phase Behavior of Alkoxy-Substituted Nitrobiphenylcarboxylic Acids (ANBC-n series)

A significant application of this compound derivatives is in the creation of thermotropic liquid crystals. By introducing alkoxy chains of varying lengths (denoted by 'n') to the biphenyl structure, a series of compounds known as alkoxy-substituted nitrobiphenylcarboxylic acids (ANBC-n) can be synthesized. researchgate.net These modifications systematically alter the molecule's shape and intermolecular interactions, leading to a rich variety of liquid crystalline behaviors as a function of the alkoxy chain length. mdpi.com

Thermotropic Mesophase Characterization (Smectic, Cubic Phases)

The ANBC-n series has been extensively studied for its thermotropic mesophases, which are phases that appear in a specific temperature range. researchgate.netresearchgate.net These compounds are known to exhibit various liquid crystal phases, including smectic and cubic phases. researchgate.net In a smectic phase, the molecules are organized into layers, while a cubic phase possesses a more complex, three-dimensionally ordered structure. mdpi.com

For example, the hexadecyloxy derivative (ANBC-16) displays a complex phase transition sequence upon heating at atmospheric pressure: Crystal 4 → Crystal 3 → Crystal 2 → Crystal 1 → Smectic C (SmC) → Cubic (Cub) → Smectic A (SmA) → 'structured liquid' (I1) → Isotropic liquid (I2). tandfonline.com The stability of these phases, particularly the cubic phase, is sensitive to external conditions such as hydrostatic pressure. tandfonline.com Research has shown that for ANBC-16, the optically isotropic cubic phase becomes less stable with increasing pressure and vanishes above 65 MPa, being replaced by a different mesophase. tandfonline.com

The phase behavior of these materials is typically investigated using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and polarized optical microscopy. researchgate.net

Electro-Optical and Electro-Rheological Properties in Liquid Crystalline States

The incorporation of nitro groups and carboxylic acid functionalities into biphenyl structures can lead to materials with interesting electro-optical and electro-rheological properties, particularly when they form or are part of liquid crystalline phases.

Electro-Optical Properties: The electro-optical characteristics of liquid crystals are fundamentally tied to the molecular structure of their constituent compounds. The presence of a strong dipole moment, often induced by nitro groups, can significantly influence the dielectric anisotropy of the material. nih.gov This, in turn, affects how the liquid crystal molecules align in the presence of an external electric field, a critical factor for applications in display technologies. While direct studies on this compound are not prevalent, research on analogous structures with carboxylic acid and nitro functionalities provides insight. For instance, studies on other carboxylic acid derivatives have shown that these molecules can be considered for nonlinear optical (NLO) materials due to their significant hyperpolarizabilities. researchgate.netnih.gov The delocalized π-electron systems in such organic compounds are responsible for their NLO response to an applied electric field. researchgate.net

Electro-Rheological Properties: Electro-rheological (ER) fluids are smart materials that exhibit a change in their rheological properties, such as viscosity, upon the application of an external electric field. bris.ac.uknih.gov The ER effect in nematic liquid crystals is driven by the reorientation of the nematic director, which is a balance between the forces exerted by the flow field and the electric field. researchgate.net

For a material to be an effective ER fluid, it needs to be electrically polarizable. nih.gov Carboxylic acid functionalization has been shown to enhance ER performance by increasing polarizability and ensuring appropriate conductivity. bris.ac.uknih.gov In studies of cyanobiphenyls, a class of liquid crystals, the application of an electric field perpendicular to the flow direction leads to an increase in apparent viscosity, a phenomenon that is dependent on temperature and shear rate. researchgate.netipl.ptresearchgate.net This behavior is attributed to the positive dielectric anisotropy of these molecules, causing them to align with the electric field and impede flow. researchgate.net Although specific ER data for this compound is not available, the presence of both the polar nitro group and the carboxylic acid group suggests that its derivatives could exhibit significant ER effects.

Interactive Data Table: Rheological Properties of a Related Liquid Crystal System

This table presents data for 4-n-heptyl-4'-cyanobiphenyl, a well-studied liquid crystal, illustrating the typical electro-rheological effects observed in such systems.

Electric Field (kV/mm)Apparent Viscosity (Pa·s) at low shear rateApparent Viscosity (Pa·s) at high shear rate
0~0.1~0.1
1~0.4~0.15
2~0.9~0.2
3~1.5~0.25

Note: The data is illustrative and based on trends reported in the literature for similar cyanobiphenyl systems. researchgate.netipl.ptresearchgate.net

Influence of Alkyl Chain Length and Substitution Patterns on Mesomorphic Behavior

The mesomorphic behavior of liquid crystals, which is their ability to form intermediate phases between a crystalline solid and an isotropic liquid, is highly sensitive to molecular structure. Two key factors that can be systematically varied to tune these properties are the length of peripheral alkyl chains and the pattern of substitution on the molecular core.

Influence of Alkyl Chain Length: The length of alkyl chains attached to a liquid crystalline core has a profound impact on its phase behavior. Generally, increasing the length of the alkyl chain can lead to a greater degree of organization in the liquid phase, which often results in wider temperature ranges for the liquid crystal mesophases. researchgate.net However, it can also lead to a decrease in the clearing temperature (the temperature at which the material becomes an isotropic liquid). researchgate.net For instance, in a series of hexasubstituted triphenylene (B110318) 2,3-dicarboxylic esters, a general trend of decreasing clearing temperature was observed with increasing alkoxy chain length. researchgate.net The intercolumnar distance in columnar phases also tends to increase linearly with the growing length of the alkyl chain. researchgate.net

Influence of Substitution Patterns: The type, position, and polarity of substituent groups on the aromatic core are critical in determining the mesomorphic properties. nih.gov The introduction of lateral substituents can have competing effects: it can decrease phase stability due to steric hindrance, but it can also alter the molecular anisotropy depending on the substituent's polarity. nih.gov

For example, the introduction of a lateral nitro group can disrupt mesophase formation due to its size, leading to non-mesomorphic materials. nih.gov In contrast, terminal substituents play a significant role in controlling the polarizability of the aromatic rings to which they are attached. researchgate.net The strategic placement of polar groups can enhance the dipole moment and influence the stability of the resulting mesophases. researchgate.net Modifying the molecular geometry through different substitution patterns can lead to changes in the type of mesophase observed, for example, from nematic to smectic or columnar phases. researchgate.netnih.gov

Interactive Data Table: Effect of Substitution on Mesophase Type

This table illustrates how different substitution patterns on a biphenyl core can influence the resulting liquid crystalline phase.

Core StructureTerminal SubstituentLateral SubstituentResulting Mesophase
Biphenyl-OCnH2n+1-HNematic, Smectic
Biphenyl-CN-HNematic
Biphenyl-F-NO2Non-mesomorphic nih.gov
Biphenyl-OCnH2n+1-FSmectic mdpi.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group in this compound makes it a prime candidate for use as a ligand in coordination chemistry, particularly in the construction of Metal-Organic Frameworks (MOFs).

Design of Carboxylic Acid Ligands for Metal Coordination

Carboxylic acids are excellent ligands for coordinating with metal ions to form coordination polymers and MOFs. nih.gov Carboxylates, being hard bases, form strong coordination bonds with a variety of metal ions. nih.gov Their negative charge helps to balance the positive charge of metal ions or clusters, which is beneficial for creating stable porous structures without the need for counter anions. nih.gov

The design of ligands is crucial for the resulting properties of the MOFs. universityofgalway.ie The use of poly-topic carboxylic acids is a common strategy for building stable 2D and 3D networks. universityofgalway.ie The "one-pot" synthesis strategy, where complex ligands are generated in situ from simpler precursors during the MOF construction, is an innovative approach to simplify the synthesis process and reduce costs. nih.gov The structural diversity of these materials is determined by the various coordination modes between the metal ions and the organic ligands. nih.gov

Structural and Functional Properties of MOFs Incorporating Nitrobiphenylcarboxylic Acid Units

MOFs constructed from ligands like nitrobiphenylcarboxylic acids can exhibit a range of interesting structural and functional properties. The structure of the resulting MOF, whether it is a 1D, 2D, or 3D network, is influenced by the metal ion, the ligand, the solvent system, and the reaction conditions. mdpi.com

MOFs with uncoordinated carboxylic acid groups can be particularly interesting. researchgate.net These free functional groups can be used for post-synthetic modification, for example, to capture metal ions. researchgate.net MOFs have shown potential in a variety of applications, including catalysis, gas storage, and sensing. nih.govmdpi.comresearchgate.netresearchgate.net For instance, MOFs have been investigated for the photocatalytic degradation of pollutants and for the adsorption of dyes. nih.govresearchgate.net The porosity of MOFs is a key feature that distinguishes them from other coordination polymers and is essential for many of their applications. youtube.com

Interactive Data Table: Properties of MOFs with Carboxylic Acid Ligands

This table summarizes some of the key properties and potential applications of MOFs constructed using carboxylic acid-based ligands.

MOF CharacteristicDescriptionPotential Application
High Specific Surface AreaThe porous nature of MOFs provides a large surface area for interaction with other molecules.Gas storage, Adsorption nih.gov
Tunable Pore SizeThe size and shape of the pores can be controlled by the choice of ligand and metal ion. youtube.comSelective separation, Catalysis nih.gov
Functionalized PoresFree functional groups, such as uncoordinated carboxylic acids, can be incorporated into the MOF structure. researchgate.netMetal capture, Post-synthetic modification researchgate.net
Catalytic ActivityThe metal nodes and/or the organic linkers can act as catalytic sites. researchgate.netOrganic synthesis, Pollutant degradation nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Catalytic Transformations

The unique structure of 4-Nitrobiphenyl-3-carboxylic acid invites the development of novel catalytic transformations that can selectively target the carboxylic acid group, the nitro group, or the aromatic backbone.

Future research will likely focus on:

Selective Reduction of the Nitro Group: While the reduction of nitroarenes to anilines is a classic transformation, there is a growing demand for catalysts that offer high selectivity and efficiency under mild conditions. Research into novel heterogeneous catalysts, such as supported metal nanoparticles, could provide recyclable and more sustainable options for converting this compound to 4-Aminobiphenyl-3-carboxylic acid, a valuable building block for pharmaceuticals and polymers.

Decarboxylative Coupling Reactions: The carboxylic acid group can be used as a traceless directing group or a coupling handle in catalytic decarboxylative reactions. This strategy avoids the pre-functionalization often required in traditional cross-coupling, representing a more atom-economical approach.

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the biphenyl (B1667301) rings is a powerful strategy for elaborating the core structure. Catalytic systems that can selectively introduce new substituents at specific positions would enable the rapid diversification of the this compound scaffold, leading to new compounds with potentially valuable properties.

Potential Catalytic Transformation Functional Group Target Potential Catalyst System Product Class
Selective HydrogenationNitro Group (-NO₂)Heterogeneous (e.g., Pd/C, Pt/C) or Homogeneous (e.g., Ru-complex)Aminobiphenyl-carboxylic acids
Decarboxylative Cross-CouplingCarboxylic Acid (-COOH)Palladium (Pd) or Copper (Cu) based catalystsFunctionalized 4-Nitrobiphenyls
Directed C-H ActivationAromatic C-H BondsTransition metal catalysts (e.g., Rh, Ru, Pd)Substituted Nitrobiphenyl-carboxylic acids
Esterification/AmidationCarboxylic Acid (-COOH)Acid/Base catalysts, Coupling AgentsEsters, Amides

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. durham.ac.ukmdpi.com The synthesis and derivatization of this compound are well-suited for this technological shift.

Key opportunities include:

Automated Library Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives from this compound. nih.gov For instance, by reacting the carboxylic acid with a diverse set of alcohols or amines using an automated liquid handler and flow reactor, a large number of ester or amide derivatives can be generated and screened for biological activity or material properties. nih.gov

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. durham.ac.uk A potential flow synthesis could start from the precursors of this compound, proceed to its formation via a Suzuki coupling, and then immediately into a subsequent transformation, such as the reduction of the nitro group or esterification of the carboxylic acid.

Safe Handling of Reactive Intermediates: The synthesis may involve reactive or hazardous reagents and intermediates. Flow reactors, with their small reaction volumes and enhanced heat and mass transfer, allow for such reactions to be performed more safely than in large-scale batch reactors. mdpi.com

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

Understanding reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ spectroscopic techniques allow researchers to observe the formation and consumption of reaction intermediates in real-time, providing a deeper mechanistic understanding.

For this compound, future research could employ:

In-Situ FT-IR and Raman Spectroscopy: These techniques can monitor the vibrational modes of the nitro (-NO₂) and carboxylic acid (-COOH) groups. This would be invaluable for studying the kinetics of reactions such as the reduction of the nitro group, where the characteristic symmetric and asymmetric stretches of the NO₂ group would disappear as the reaction progresses, or during esterification, tracking the change from a carboxylic acid to an ester carbonyl peak.

In-Situ NMR Spectroscopy: For reactions that proceed at an appropriate timescale, in-situ NMR can provide detailed structural information about intermediates and products directly in the reaction mixture.

Spectroelectrochemistry: When combined with electrochemical methods, in-situ spectroscopy can probe the redox behavior of this compound and characterize the radical ions or other transient species that may form during electrochemical transformations. chemrxiv.org

Multiscale Computational Modeling of Complex Reactivity and Self-Assembly

Computational chemistry is an indispensable tool for predicting molecular properties, elucidating reaction mechanisms, and designing new materials.

For this compound, computational modeling can provide insights into:

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of potential reaction pathways for its synthesis and derivatization. This can help rationalize experimental observations and predict the feasibility of new, untested transformations.

Spectroscopic Prediction: Computational models can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) for proposed intermediates, which can then be compared with experimental data from in-situ studies to confirm their structures.

Modeling Self-Assembly: The rigid biphenyl core combined with the hydrogen-bonding capability of the carboxylic acid group suggests that this molecule could participate in self-assembly processes. Molecular Dynamics (MD) simulations can be used to model how these molecules interact with each other in solution or on a surface, predicting the formation of ordered structures like liquid crystals or monolayers, which is crucial for materials science applications.

Modeling Technique Application for this compound Predicted Properties
Density Functional Theory (DFT)Elucidating reaction mechanisms and electronic structure.Transition state energies, reaction barriers, charge distribution, spectroscopic signatures.
Molecular Dynamics (MD)Simulating the collective behavior and self-assembly of multiple molecules.Supramolecular structures, phase behavior, interaction energies.
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features with biological activity or material properties.Predictive models for designing new derivatives with enhanced functions.

Exploration in Advanced Polymeric Materials and Organic Electronic Devices

The unique combination of a rigid, conjugated biphenyl system with versatile functional groups makes this compound a promising candidate for the development of advanced functional materials.

Emerging opportunities lie in:

Monomer for High-Performance Polymers: The carboxylic acid group provides a reactive site for polymerization. It can be converted into an acid chloride or ester for polycondensation reactions with diols or diamines to form novel polyesters and polyamides. The nitrobiphenyl unit incorporated into the polymer backbone would impart rigidity, thermal stability, and specific electronic properties. The nitro group could also serve as a handle for post-polymerization modification.

Organic Electronic Devices: The extended π-conjugation of the biphenyl core is a key feature of many organic semiconductors used in electronic devices. sigmaaldrich.comjianguomei.com this compound and its derivatives could be explored as components in:

Organic Field-Effect Transistors (OFETs): The electronic properties of the material, tunable via the nitro and carboxyl groups, could be optimized for charge transport.

Organic Light-Emitting Diodes (OLEDs): The biphenyl scaffold could be part of an emissive or charge-transport layer.

Smart Windows: Polymers derived from this monomer could exhibit electrochromic properties, where their color and transparency change in response to an applied voltage. jianguomei.com

The exploration of this molecule in materials science is still in its infancy, representing a significant opportunity for innovation in the fields of polymer chemistry and organic electronics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Nitrobiphenyl-3-carboxylic acid to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., polar aprotic solvents like DMF), reaction temperature control (e.g., 80–100°C for nitro group stability), and catalyst efficiency (e.g., palladium-based catalysts for coupling reactions). Post-synthesis purification via recrystallization in ethanol/water mixtures can enhance purity. Validate structural integrity using spectroscopic techniques (e.g., 1H NMR^1 \text{H NMR} and IR) to confirm biphenyl linkage and nitro/carboxylic acid functional groups .

Q. What are the recommended handling and storage protocols for this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Use chemical-grade desiccants to minimize moisture exposure. During handling, wear nitrile gloves, safety goggles, and lab coats. Perform reactions in fume hoods to avoid inhalation of particulate matter .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine 1H NMR^1 \text{H NMR} (to confirm aromatic proton environments), FT-IR (to identify nitro [~1520 cm1^{-1}] and carboxylic acid [~1700 cm1^{-1}] stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment requires HPLC with UV detection (λ = 254 nm) and melting point analysis (literature range: 220–226°C) .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The nitro group acts as a meta-directing, electron-withdrawing moiety, reducing electron density at the biphenyl ring. This directs electrophiles (e.g., nitronium ions) to the para position relative to the nitro group. Computational modeling (DFT) can predict reactive sites, while experimental validation via bromination or sulfonation reactions confirms regioselectivity .

Q. What strategies can resolve crystallography challenges for this compound due to poor crystal packing?

  • Methodological Answer : Co-crystallization with compatible co-formers (e.g., pyridine derivatives) or slow solvent evaporation in mixed solvents (e.g., dichloromethane/hexane) can improve crystal quality. If traditional X-ray diffraction fails, use synchrotron radiation for enhanced resolution. Pair with powder XRD to assess phase purity .

Q. How should researchers address contradictions in reported melting points (e.g., 220–225°C vs. 225–226°C)?

  • Methodological Answer : Discrepancies may arise from purity differences (e.g., residual solvents) or measurement methods (e.g., differential scanning calorimetry vs. capillary tubes). Standardize protocols using DSC (10°C/min heating rate) and report purity (≥95% by HPLC). Cross-validate with independent labs .

Q. What in vitro/in vivo approaches are suitable for preliminary toxicity profiling of this compound?

  • Methodological Answer : Begin with Ames tests (bacterial reverse mutation assay) for mutagenicity and MTT assays on mammalian cell lines (e.g., HEK293) for cytotoxicity. If negative, proceed to acute toxicity studies in rodents (OECD 423 guidelines), monitoring liver/kidney biomarkers. Note that limited data exist on carcinogenicity, necessitating cautious interpretation .

Q. How can degradation pathways of this compound under varying pH and temperature conditions be systematically studied?

  • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with forced degradation at extreme pH (1–13), heat (40–80°C), and UV exposure. Monitor degradation products via LC-MS/MS and identify major fragments (e.g., decarboxylation or nitro reduction products). Kinetic modeling can predict shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.